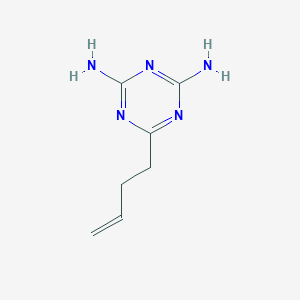
1,3,5-Triazine-2,4-diamine, 6-(3-butenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Triazine-2,4-diamine, 6-(3-butenyl)-, also known as 6-Butylamino-2,4-diamino-1,3,5-triazine, is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of triazine derivatives and has been found to exhibit several biological activities, making it a promising candidate for drug discovery.
Mécanisme D'action
The mechanism of action of 1,3,5-Triazine-2,4-diamine, 6-(3-butenyl)- is not fully understood. However, it has been suggested that the compound exerts its biological activity by inhibiting certain enzymes or proteins involved in cell proliferation and survival pathways.
Biochemical and Physiological Effects:
Studies have shown that 1,3,5-Triazine-2,4-diamine, 6-(3-butenyl)- can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been reported to have antibacterial activity against several strains of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1,3,5-Triazine-2,4-diamine, 6-(3-butenyl)- is its potential as a therapeutic agent for cancer and inflammatory diseases. However, the compound has certain limitations in terms of its solubility and stability, which can make it challenging to work with in laboratory experiments.
Orientations Futures
1,3,5-Triazine-2,4-diamine, 6-(3-butenyl)- has several potential future directions for research. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research could focus on the identification of the specific enzymes or proteins targeted by the compound, which could provide insight into its mechanism of action. Additionally, further studies could be conducted to explore the potential of this compound as a therapeutic agent for other diseases beyond cancer and inflammation.
Méthodes De Synthèse
The synthesis of 1,3,5-Triazine-2,4-diamine, 6-(3-butenyl)- can be achieved by several methods, including the reaction of 6-chloro-2,4-diamino-1,3,5-triazine with butenylamine in the presence of a base. Another method involves the reaction of 6-amino-2,4-diamino-1,3,5-triazine with butenyl isocyanate. These methods have been reported to yield high purity and good yields of the desired product.
Applications De Recherche Scientifique
1,3,5-Triazine-2,4-diamine, 6-(3-butenyl)- has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-bacterial activities. Several studies have reported the use of this compound as a potential anticancer agent, as it has been found to inhibit the growth of cancer cells and induce apoptosis.
Propriétés
Numéro CAS |
15821-36-0 |
|---|---|
Nom du produit |
1,3,5-Triazine-2,4-diamine, 6-(3-butenyl)- |
Formule moléculaire |
C7H11N5 |
Poids moléculaire |
165.2 g/mol |
Nom IUPAC |
6-but-3-enyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C7H11N5/c1-2-3-4-5-10-6(8)12-7(9)11-5/h2H,1,3-4H2,(H4,8,9,10,11,12) |
Clé InChI |
NUIMPSFZBALNHW-UHFFFAOYSA-N |
SMILES |
C=CCCC1=NC(=NC(=N1)N)N |
SMILES canonique |
C=CCCC1=NC(=NC(=N1)N)N |
Autres numéros CAS |
15821-36-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



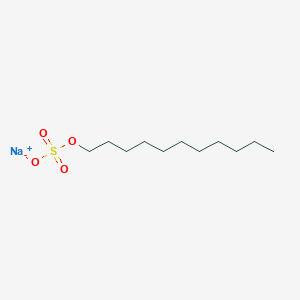
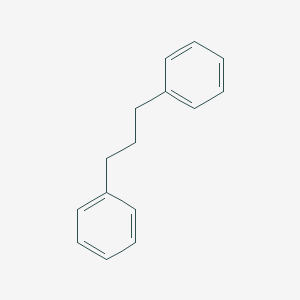
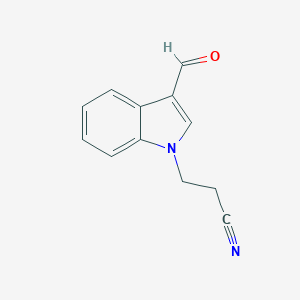

![Phenanthro[1,10,9,8-opqra]perylene](/img/structure/B92016.png)
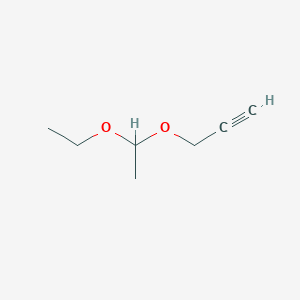
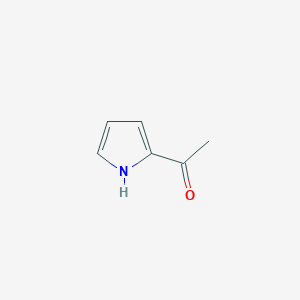
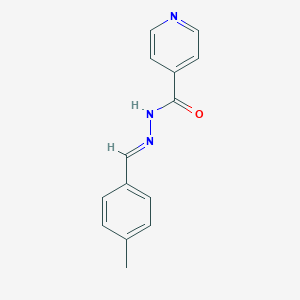
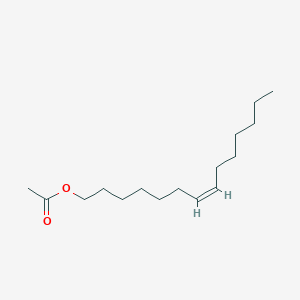

![Cyclopentaneacetic acid, 2-[(4,6-dimethoxy-1-naphthyl)methyl]-1-methyl-5-oxo-, methyl ester](/img/structure/B92030.png)
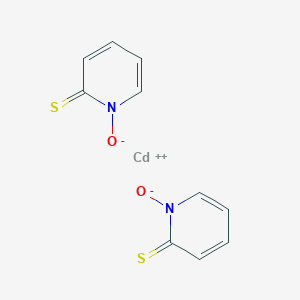
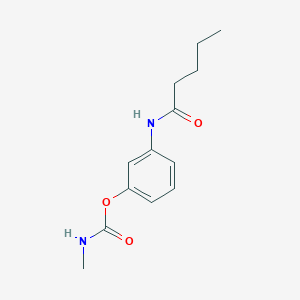
![1-Oxa-6-thiaspiro[2.5]octane](/img/structure/B92038.png)